molecular formula C12H22O2<br>CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3<br>C12H22O2 B3422481 2-Ethylhexyl methacrylate CAS No. 25719-51-1

2-Ethylhexyl methacrylate

Cat. No.: B3422481
CAS No.: 25719-51-1
M. Wt: 198.30 g/mol
InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl methacrylate is a methacrylate ester monomer with the chemical formula C₁₂H₂₂O₂. It is a colorless liquid known for its low volatility and excellent adhesion properties. This compound is widely used in the production of polymers and copolymers, enhancing their flexibility, impact resistance, and toughness .

Mechanism of Action

Target of Action

2-Ethylhexyl Methacrylate (2-EHMA) is a methacrylate ester monomer . Its primary targets are a wide range of substrates to which it exhibits excellent adhesion . It is used in the manufacturing of polymers and for chemical syntheses .

Mode of Action

2-EHMA interacts with its targets through copolymerization . It forms homopolymers and copolymers, and can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils, among others . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds .

Biochemical Pathways

The biochemical pathways affected by 2-EHMA are primarily those involved in polymer synthesis and chemical reactions. As a monofunctional monomer, it exhibits the characteristic high reactivity of methacrylates and a branched hydrophobic moiety . This allows it to participate in various chemical syntheses and addition reactions .

Result of Action

The molecular and cellular effects of 2-EHMA’s action are primarily observed in the properties it imparts to polymers. These include chemical resistance, hydrophobicity, flexibility, scratch resistance, adhesion, heat resistance, high solids, and weatherability .

Action Environment

The action, efficacy, and stability of 2-EHMA are influenced by environmental factors. For instance, to prevent polymerization, 2-EHMA must always be stored under air, never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be expected upon delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methacrylate is typically synthesized through the esterification of methacrylic acid with 2-ethylhexanol. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and water formed during the reaction is removed by azeotropic distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and 2-ethylhexanol are fed into a reactor. The reaction is carried out in the presence of a polymerization inhibitor such as hydroquinone to prevent unwanted polymerization. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl methacrylate primarily undergoes polymerization reactions. It can participate in free-radical polymerization, often initiated by heat, light, or peroxides. This compound can also undergo copolymerization with other monomers such as styrene, acrylonitrile, and vinyl acetate .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylhexyl methacrylate is extensively used in scientific research and industrial applications:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its low volatility, excellent adhesion, and ability to enhance the flexibility and impact resistance of polymers. These properties make it particularly valuable in applications requiring durable and flexible materials .

Properties

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25719-51-1
Record name Poly(2-ethylhexyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25719-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3027293
Record name 2-Ethylhexyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

110 °C @ 14 mm Hg, 113-224 °C
Record name 2-ETHYLHEXYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

92 °C
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9
Record name 2-ETHYLHEXYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

6.8 (Air= 1), Relative vapor density (air = 1): 6.8
Record name 2-ETHYLHEXYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133
Record name 2-Ethylhexyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLHEXYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

688-84-6, 25719-51-1
Record name Ethylhexyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025719511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLHEXYL METHACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ETHYLHEXYL METHACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLHEXYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7XLQ325N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-ETHYLHEXYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-ETHYLHEXYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1289
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-Ethylhexyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexyl methacrylate?

A1: The molecular formula of 2-EHMA is C12H22O2, and its molecular weight is 214.30 g/mol.

Q2: What are the characteristic spectroscopic features of 2-EHMA?

A2: Although specific spectroscopic data isn't extensively detailed in the provided research, 2-EHMA can be characterized using techniques like 1H NMR, IR, and SEC analyses. [, , ] For instance, 1H NMR helps determine monomer ratios in copolymers containing 2-EHMA. [] IR spectroscopy can confirm the presence of specific functional groups, while SEC analyses provide information about molecular weight and distribution in synthesized polymers. []

Q3: How does 2-EHMA influence the glass transition temperature (Tg) of polymers?

A3: Incorporating 2-EHMA into copolymers can significantly influence the Tg. For instance, polyHIPE materials synthesized with varying amounts of styrene and 2-EHMA showed lower-than-expected Tg values, indicating a copolymer composition richer in 2-EHMA than the initial feed. [] In poly(this compound-co-2-ureido-4[1H]-pyrimidone methacrylate) copolymers, increasing the UPyMA content led to a linear increase in Tg. []

Q4: How does the presence of 2-EHMA affect the mechanical properties of polymer aerogels?

A4: Studies indicate that the ligand structure of the acrylate monomer used in synthesizing polymer aerogels influences their mechanical properties. Specifically, 2-EHMA-based polymer aerogels exhibit higher hardness and thicker microstructures compared to the more flexible 2-ethylhexyl acrylate-based aerogels. [] This suggests a potential for tailoring mechanical properties by controlling the monomer ratio in 2-EHMA-containing copolymers.

Q5: Can 2-EHMA be used to enhance the stability of polymer dispersions?

A5: Research shows that incorporating 2-EHMA as a comonomer can enhance the stability of polymer dispersions. Amphiphilic block copolymers of 2-EHMA and fluorinated acrylates effectively stabilized the dispersion polymerization of cross-linked poly(this compound-stat-chloromethylstyrene) in fluorinated solvents. []

Q6: What polymerization techniques are commonly employed with 2-EHMA?

A6: 2-EHMA can be polymerized using various techniques including emulsion polymerization [, , ], atom transfer radical polymerization (ATRP) [, , , ], and dispersion polymerization. [, , , ] The choice of technique often depends on the desired polymer architecture and application.

Q7: How does the polymerization temperature affect the behavior of 2-EHMA in dispersion systems?

A7: Interestingly, temperature plays a significant role in the dispersion behavior of 2-EHMA-containing polymers. While poly(n-hexyl methacrylate) hairy nanoparticles were not dispersible in poly(alphaolefin) at room temperature or 80 °C, poly(this compound) hairy nanoparticles dispersed at 80 °C but not at room temperature. This reversible clear-to-cloudy transition highlights the temperature-dependent solubility of these nanoparticles. []

Q8: Can 2-EHMA be used in the development of pressure-sensitive adhesives (PSAs)?

A8: Yes, block copolymers containing 2-EHMA and degradable polyperoxides have shown promise as dismantlable PSAs. Notably, a copolymer with a poly(this compound) block and a polyperoxide block derived from methyl sorbate exhibited desirable PSA properties. []

Q9: What role can 2-EHMA play in the creation of unique particle morphologies?

A9: 2-EHMA has been utilized in the fabrication of intriguing particle morphologies. For example, unstable seeded dispersion polymerization of 2-EHMA with polystyrene particles in the presence of n-paraffin droplets led to the creation of "hard-soft" Janus particles. [] Additionally, cage-like polystyrene particles with unique surface dents were created via a similar process, highlighting the versatility of 2-EHMA in controlled polymerization-induced self-assembly. []

Q10: Can 2-EHMA be utilized in biomaterial applications?

A10: Research suggests potential biomaterial applications for 2-EHMA-containing polymers. For instance, a foldable, glistening-free acrylic intraocular lens (IOL) material was synthesized using poly(2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate). The addition of 2% 2-EHMA resulted in excellent optical, foldable, and thermomechanical properties suitable for IOL applications. []

Q11: Can 2-EHMA-based polymers be used as catalytic media?

A11: Research indicates that anion exchange latexes containing 2-EHMA can act as catalytic media. Among a series of latexes synthesized, those with 2-EHMA units showed the highest activity in catalyzing the alkaline hydrolysis of p-nitrophenyl alkanecarboxylates. []

Q12: How does 2-EHMA affect the performance of polyurethane-based materials?

A12: 2-EHMA plays a significant role in modifying the surface properties of segmented polyurethanes (SPUs). Graft-type phospholipid polymers incorporating poly(2-EHMA) side chains demonstrated improved stability and antithrombogenicity compared to other architectures when combined with SPU, highlighting their potential in blood-contacting medical devices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.